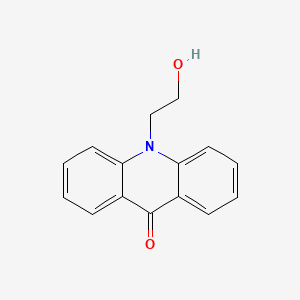

N-(2-Hydroxyethyl)acridone

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13NO2 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

10-(2-hydroxyethyl)acridin-9-one |

InChI |

InChI=1S/C15H13NO2/c17-10-9-16-13-7-3-1-5-11(13)15(18)12-6-2-4-8-14(12)16/h1-8,17H,9-10H2 |

InChI Key |

QSVCVHZCFZSUEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCO |

Synonyms |

10-(2-hydroxyethyl)acridin-9(10H)-one |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for N 2 Hydroxyethyl Acridone and Its Analogues

Direct Synthesis Routes of N-(2-Hydroxyethyl)acridone

The creation of the this compound scaffold can be achieved through a sequence of reactions, primarily involving the formation of the acridone (B373769) core followed by the introduction of the N-(2-hydroxyethyl) group.

Ullmann Condensation-Based Approaches to Acridone Precursors

A foundational method for constructing the acridone skeleton is the Ullmann condensation. This reaction typically involves the coupling of an o-halobenzoic acid with a substituted aniline (B41778) in the presence of a copper catalyst and a base, such as potassium carbonate, to form an N-phenylanthranilic acid intermediate. jocpr.comresearchgate.net Subsequent cyclization of this intermediate, often facilitated by strong acids like polyphosphoric acid (PPA) or sulfuric acid, yields the acridone core. jocpr.comrsc.orgnih.govresearchgate.net

The general scheme for this process can be summarized as follows:

Ullmann Condensation: o-Chlorobenzoic acid reacts with an aniline derivative.

Cyclization: The resulting N-phenylanthranilic acid is treated with a strong acid to induce ring closure.

| Reactants | Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| o-chlorobenzoic acid, aniline, potassium carbonate, copper oxide | Reflux | N-phenylanthranilic acid | orgsyn.org |

| N-phenylanthranilic acid, concentrated sulfuric acid | Heated on a water bath | Acridone | orgsyn.org |

| 2-bromobenzoic acid, various aniline derivatives, potassium carbonate, copper | Reflux in isoamyl alcohol | Acridone derivatives | researchgate.net |

| 2-bromobenzoic acid, various aniline derivatives, potassium carbonate, copper, EtOH | Reflux | 2-arylamino benzoic acids | rsc.org |

| 2-arylamino benzoic acids, PPA | 100 °C | Acridone derivatives | rsc.org |

N-Alkylation Strategies Utilizing Ethylene (B1197577) Carbonate or Halogenated Ethanol (B145695) Derivatives

Once the acridone nucleus is formed, the N-(2-hydroxyethyl) moiety is introduced via N-alkylation. The nitrogen atom of the acridone ring is weakly basic, which can make this step challenging. researchgate.net

One effective method employs ethylene carbonate as the alkylating agent in the presence of a base like potassium hydroxide (B78521) (KOH). rsc.orgresearchgate.net This approach directly installs the 2-hydroxyethyl group onto the acridone nitrogen.

Alternatively, halogenated ethanol derivatives, such as 2-chloroethanol (B45725) or 2-bromoethanol, can be used as alkylating agents. googleapis.combeilstein-archives.org These reactions often require a strong base and may be facilitated by phase transfer catalysis to enhance the reaction rate and yield. researchgate.net

| Acridone Substrate | Alkylating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| Acridone | Ethylene carbonate | KOH | This compound | rsc.orgresearchgate.net |

| Acridone | 2-Chloroethanol | Not specified | This compound | googleapis.com |

Phase Transfer Catalysis in N-Substitution Reactions

Phase transfer catalysis (PTC) has emerged as a powerful and environmentally friendly methodology for N-alkylation of acridones. ptfarm.pl This technique is particularly useful for reactions involving a water-soluble base and an organic-soluble acridone substrate. ptfarm.pl A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the base or the deprotonated acridone species into the organic phase where the reaction occurs. researchgate.netptfarm.pl

The use of PTC can lead to improved yields and milder reaction conditions compared to traditional methods. ptfarm.pltandfonline.com For instance, the N-alkylation of acridones with alkyl halides proceeds efficiently under PTC conditions, often with a solid-liquid or liquid-liquid two-phase system. researchgate.nettandfonline.com Microwave irradiation in conjunction with PTC has also been shown to accelerate the N-alkylation of acridones, providing a rapid and efficient synthesis route. rjpbcs.com

Functionalization and Derivatization at the N-(2-Hydroxyethyl) Moiety

The terminal hydroxyl group of the N-(2-hydroxyethyl) side chain provides a convenient handle for further chemical modifications, allowing for the attachment of various functional groups and the formation of conjugates.

Esterification Reactions for Conjugate Formation

The hydroxyl group of this compound can readily undergo esterification to form ester conjugates. This is a common strategy for linking the acridone core to other molecules, such as anti-inflammatory drugs or other biologically active compounds. rsc.orgresearchgate.net The reaction typically involves the condensation of this compound with a carboxylic acid, often activated as an acid chloride or through the use of coupling agents like 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent). tandfonline.comtandfonline.com

For example, this compound has been successfully condensed with ibuprofen (B1674241), (S)-naproxen, and acetylsalicylic acid to create novel hybrid molecules. rsc.org This approach often requires careful control of reaction conditions to ensure efficient ester formation without side reactions. tandfonline.com

| Reactants | Coupling Agent/Conditions | Product | Reference |

|---|---|---|---|

| This compound, Ibuprofen | Condensation | Acridone-ibuprofen conjugate | rsc.org |

| This compound, (S)-Naproxen | Condensation | Acridone-(S)-naproxen conjugate | rsc.org |

| N-(2-hydroxyethyl)amide of 9-acrydone-4-carboxylic acid, tert-butyldimethylsilyl ether of MPA | 2,4,6-trichlorobenzoyl chloride, triethylamine, DMAP | (Mycophenoyl-N-2-ethyl)-9-acridone-4-carboxamide ester | tandfonline.com |

Amidation and Urethane (B1682113) Linkage Chemistries

Beyond esterification, the hydroxyl group can be converted into other functional linkages. While direct amidation from the alcohol is not typical, it can be activated to facilitate reaction with an amine. For instance, this compound can be reacted with N,N'-carbonyldiimidazole to form an activated amide intermediate, which then readily reacts with amino compounds to form stable, fluorescent derivatives. acs.org This strategy is particularly useful for creating probes for the detection of amines. acs.org

Furthermore, the hydroxyl group of this compound can react with isocyanates to form urethane linkages. nih.govl-i.co.ukresearchgate.net This reaction is a fundamental process in polyurethane chemistry and offers a robust method for creating polymeric materials or discrete molecular conjugates incorporating the acridone moiety. l-i.co.uk The formation of the urethane bond is typically efficient and proceeds readily, often at room temperature. l-i.co.uk

Nucleophilic Substitution Reactions at the Hydroxyl Group

The hydroxyl group of this compound serves as a versatile handle for a variety of nucleophilic substitution reactions, enabling the synthesis of a diverse range of derivatives. This functional group can be readily modified to introduce different moieties, thereby altering the physicochemical and biological properties of the parent molecule. researchgate.net

One common strategy involves the activation of the hydroxyl group to create a better leaving group. For instance, in acidic conditions, the hydroxyl group can be protonated to form a hydronium ion, which is a superior leaving group compared to the hydroxide ion. uobasrah.edu.iqlibretexts.org This allows for subsequent attack by nucleophiles. Primary alcohols, such as the one in this compound, typically undergo substitution via an S(_N)2 mechanism. libretexts.org

A prevalent application of nucleophilic substitution on this compound is in the preparation of fluorescent labeling reagents. The compound can be reacted with a coupling agent like N,N'-carbonyldiimidazole to form an activated amide intermediate, 9-(2-acridone)oxyethylcarbonylimidazole (AOCD). researchgate.net This intermediate readily reacts with primary and secondary amines under mild conditions to yield highly fluorescent derivatives. researchgate.net This method has been successfully employed for the determination of amino compounds in various samples. researchgate.net

Furthermore, the hydroxyl group can be converted into other functional groups, such as halides, which can then undergo further substitution reactions. For example, treatment with phosphorus tribromide can convert the alcohol to a bromide. This bromide can then be displaced by other nucleophiles, like a thioacetate (B1230152) group, to introduce sulfur-containing functionalities. uga.edu

The esterification of the hydroxyl group is another important nucleophilic substitution reaction. This compound can be condensed with various carboxylic acids to form ester derivatives. rsc.org For example, it has been coupled with anti-inflammatory drugs like ibuprofen and (S)-naproxen. rsc.org This approach has also been used to synthesize esters with other biologically active molecules. rsc.org

Interactive Data Table: Examples of Nucleophilic Substitution Reactions

| Reactant with this compound | Reagents and Conditions | Product Type | Application/Significance | Reference |

| N,N'-Carbonyldiimidazole | Ambient temperature | Activated amide intermediate (AOCD) | Fluorescent labeling of amines | researchgate.net |

| Amines (Primary and Secondary) | AOCD, 4-(dimethylamino)pyridine (catalyst), acetonitrile (B52724) | Fluorescent amine derivatives | Quantitative analysis of amines | researchgate.net |

| Ibuprofen | Condensation reaction | Acridone-ibuprofen ester | Potential anti-inflammatory agent | rsc.org |

| (S)-Naproxen | Condensation reaction | Acridone-(S)-naproxen ester | Potential anti-inflammatory agent | rsc.org |

| Acetyl salicylic (B10762653) acid | Condensation reaction | Acridone-acetyl salicylic acid ester | Potential anti-inflammatory agent | rsc.org |

Click Chemistry Approaches for Advanced Conjugates

Click chemistry, a concept introduced by K. Barry Sharpless, has emerged as a powerful tool for the synthesis of complex molecules by joining smaller units together in a modular and efficient manner. researchgate.netwikipedia.org The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. nih.govmdpi.com This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for creating advanced conjugates of this compound. researchgate.net

To utilize click chemistry, the this compound molecule must first be functionalized with either a terminal alkyne or an azide (B81097) group. The hydroxyl group provides a convenient starting point for this modification. For instance, the hydroxyl group can be reacted with an alkyne-containing reagent to introduce a terminal alkyne. Conversely, it can be converted to a good leaving group (e.g., a tosylate or a halide) and then displaced by sodium azide to install the azide functionality.

Once the functionalized acridone derivative is prepared, it can be "clicked" with a variety of molecules bearing the complementary functional group (azide or alkyne). This allows for the straightforward synthesis of a wide array of conjugates with diverse properties and applications. For example, this compound derivatives can be conjugated to biomolecules such as peptides, carbohydrates, and nucleic acids, or to synthetic polymers and fluorescent dyes. nih.gov

A key advantage of click chemistry is its bioorthogonality, meaning the reaction can proceed in complex biological environments without interfering with native biochemical processes. wikipedia.org This has led to the development of in-situ click chemistry, where the reaction is performed within a biological system to target and label specific molecules. nih.gov For instance, an azide-modified acridone derivative could be used to label an alkyne-containing protein directly within a cell.

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free version of the click reaction that utilizes strained cyclooctynes. wikipedia.orgmdpi.com This is particularly useful for applications in living systems where the toxicity of copper is a concern. nih.gov

Interactive Data Table: Potential Click Chemistry Reactions for this compound Conjugates

| Acridone Derivative | Click Partner | Reaction Type | Potential Conjugate Application | Reference |

| N-(2-azidoethyl)acridone | Alkyne-functionalized peptide | CuAAC or SPAAC | Targeted drug delivery, bioimaging | nih.gov |

| N-(2-propargyloxyethyl)acridone | Azide-functionalized carbohydrate | CuAAC or SPAAC | Glycoconjugate synthesis, studying carbohydrate-protein interactions | nih.gov |

| N-(2-azidoethyl)acridone | Alkyne-functionalized fluorescent dye | CuAAC or SPAAC | Development of fluorescent probes | nih.gov |

| N-(2-propargyloxyethyl)acridone | Azide-functionalized polymer | CuAAC or SPAAC | Creation of advanced materials with tailored properties | mdpi.com |

Modification of the Acridone Core in Conjunction with N-(2-Hydroxyethyl) Substitution

Introduction of Substituents on Aromatic Rings (e.g., halogenation, nitration)

The aromatic rings of the acridone core provide sites for electrophilic substitution reactions, allowing for the introduction of various substituents that can significantly influence the molecule's properties. ijddr.inscience.gov These modifications, in conjunction with the N-(2-hydroxyethyl) side chain, offer a pathway to fine-tune the electronic and steric characteristics of the acridone derivatives.

Halogenation of the acridone core can be achieved using standard halogenating agents. The position of substitution is directed by the existing functional groups on the acridone ring. The introduction of halogens such as chlorine or bromine can alter the lipophilicity and metabolic stability of the compound. rsc.org For example, chloro-substituted acridone derivatives have been synthesized and evaluated for their biological activities. rsc.org

Nitration of aromatic rings is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com The nitro group is a strong electron-withdrawing group and its introduction can significantly impact the electronic properties of the acridone system. The position of nitration on the acridone core will be influenced by the directing effects of the existing substituents. Nitro-acridone derivatives can serve as intermediates for further functionalization, as the nitro group can be reduced to an amino group, which can then be derivatized.

Synthesis of Fused Ring Systems Containing the Acridone Core

One approach to synthesizing fused ring systems involves the use of acridone derivatives as starting materials. For instance, pyrazolo-fused acridines have been synthesized through a three-component reaction of a pyrazole-carbaldehyde, cyclohexane-1,3-dione, and an aromatic amine. researchgate.net While this specific example doesn't start with this compound, similar multi-component strategies could potentially be adapted to incorporate this moiety.

Another strategy involves the intramolecular cyclization of appropriately substituted acridone derivatives. For example, a piperazino-fused acridone has been synthesized, creating a tetracyclic system. nih.gov The synthesis of such fused systems often involves multiple steps and careful control of reaction conditions.

The development of novel synthetic methods, such as those utilizing visible-light photocatalysis or transition metal catalysis, is expanding the possibilities for constructing complex fused ring systems. chemrxiv.org These methods could be applied to create novel fused acridone analogues bearing the N-(2-hydroxyethyl) side chain.

Stereoselective Synthesis of Chiral Acridone Analogues

The introduction of chirality into acridone analogues can lead to compounds with enhanced biological specificity and efficacy. Stereoselective synthesis aims to control the formation of a specific stereoisomer. nih.govwikipedia.org While the this compound molecule itself is achiral, chirality can be introduced through various modifications.

One approach is to use a chiral auxiliary, which is a stereogenic group temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. wikipedia.org The auxiliary can be attached to the N-(2-hydroxyethyl) side chain or the acridone core, and after the desired stereocenter is created, the auxiliary can be removed.

Another strategy involves the use of chiral catalysts in reactions that create stereocenters. For example, a chiral phosphoric acid has been used to catalyze the enantioselective heterodimerization of N-substituted pyrrolidine-1-carboxamides, a reaction that could potentially be adapted for the synthesis of chiral fused acridone systems. rsc.org

Furthermore, stereocenters can be introduced by using chiral starting materials in the synthesis of the acridone core or its substituents. For instance, a chiral amino alcohol could be used in a multi-component reaction to construct a chiral acridinedione derivative. jocpr.com

The development of versatile stereoselective routes allows for the late-stage diversification of chiral analogues, providing access to a library of compounds for biological evaluation. nih.gov The stereoselective synthesis of chiral acridone analogues with the N-(2-hydroxyethyl) group represents a promising area for the discovery of novel therapeutic agents.

Advanced Spectroscopic and Structural Elucidation Techniques

Electronic Spectroscopy for Photophysical Property Characterization

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of light. For N-(2-Hydroxyethyl)acridone, these techniques are crucial for understanding its behavior as a fluorophore.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from the ground state to excited states. The UV-Vis spectrum of acridone (B373769) and its derivatives is characterized by absorption bands that are sensitive to the molecular structure and the solvent environment. rsc.orgresearchgate.net

| Solvent | Absorption Maximum (λmax, nm) | Reference |

| Methanol | Data not available | |

| Ethanol (B145695) | Data not available | |

| Acetonitrile (B52724) | Data not available | |

| Dichloromethane | Data not available | |

| Water | Data not available | |

| Note: Specific experimental data for this compound is not currently available in the cited literature. The table is provided as a template for expected data based on studies of related acridone derivatives. |

Steady-State Fluorescence and Emission Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has been excited to a higher electronic state. This compound is known to be a fluorescent compound and is used as a derivatizing agent for fluorescent detection. researchgate.net The fluorescence properties, including the emission maximum (λem), quantum yield (Φf), and Stokes shift, are critical parameters that define its utility as a fluorophore.

The fluorescence of acridone derivatives is often characterized by a significant Stokes shift, which is the difference in energy between the absorption and emission maxima. This property is advantageous for fluorescence applications as it minimizes self-absorption. The solvent environment can significantly impact the fluorescence quantum yield and the position of the emission peak. mdpi.com For instance, some acridone derivatives exhibit higher quantum yields in polar protic solvents. mdpi.com

Below is a table summarizing the expected photophysical properties of this compound. It is important to note that while the compound is used as a fluorescent label, detailed and specific photophysical data are not widely published. The data for related compounds suggest that the emission would be in the blue-green region of the spectrum. nih.gov

| Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Stokes Shift (cm-1) |

| Methanol | Data not available | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available | Data not available |

| Water | Data not available | Data not available | Data not available | Data not available |

| Note: Specific experimental data for this compound is not currently available in the cited literature. The table is provided as a template for expected data based on studies of related acridone derivatives. |

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after pulsed excitation. This technique provides information about the excited-state lifetime (τ) of a fluorophore, which is the average time it spends in the excited state before returning to the ground state. The fluorescence lifetime is an intrinsic property of a molecule and can be influenced by its environment and interactions with other molecules. instras.com

The analysis of fluorescence lifetimes can reveal the presence of different excited-state species or quenching processes. For a complex molecule like this compound, time-resolved fluorescence can provide insights into dynamic processes such as solvent relaxation and intramolecular charge transfer. While time-resolved fluorescence studies have been suggested for this compound, specific experimental data on its fluorescence lifetime are scarce in the published literature.

| Solvent | Fluorescence Lifetime (τ, ns) |

| Methanol | Data not available |

| Ethanol | Data not available |

| Acetonitrile | Data not available |

| Note: Specific experimental data for this compound is not currently available in the cited literature. The table is provided as a template for expected data. |

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure of a compound by probing its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the acridone core and the N-(2-hydroxyethyl) substituent. The key functional groups and their expected vibrational frequencies are detailed in the table below. The presence of a hydroxyl group will give rise to a broad O-H stretching band, and the carbonyl group of the acridone ring will show a strong C=O stretching absorption. researchgate.net The aromatic C-H and C=C stretching vibrations of the acridone ring, as well as the aliphatic C-H stretching and bending vibrations of the ethyl chain, would also be prominent features in the spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3500-3200 (broad) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=O (acridone) | Stretching | ~1630 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-N | Stretching | 1350-1250 |

| C-O | Stretching | 1260-1000 |

| Note: The wavenumbers are approximate and can be influenced by the sample state (solid or solution) and intermolecular interactions such as hydrogen bonding. |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on the vibrational modes of a molecule. It is complementary to FTIR spectroscopy, as some vibrational modes that are weak in FTIR may be strong in Raman, and vice versa. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations of the acridone core. The C=C stretching modes of the aromatic rings would be particularly prominent. While specific Raman spectroscopic data for this compound are not readily found in the literature, the table below lists the expected Raman active modes based on the spectroscopy of acridone and related molecules.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=C (aromatic) | Ring stretching | 1600-1400 (strong) |

| C-C (aliphatic) | Stretching | 1200-800 |

| Note: The Raman shifts are approximate and based on general values for the functional groups present. Specific experimental data for this compound is not currently available in the cited literature. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a wealth of information can be obtained about the chemical environment, connectivity, and stereochemistry of the molecule.

Proton NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the acridone core and the aliphatic protons of the N-(2-hydroxyethyl) side chain.

The aromatic region would likely display a complex pattern of multiplets due to the coupling between adjacent protons on the fused benzene (B151609) rings. The exact chemical shifts and splitting patterns depend on the substitution pattern of the acridone system. The protons on the N-(2-hydroxyethyl) group would appear as two distinct signals, likely triplets, corresponding to the methylene (B1212753) group attached to the nitrogen (-N-CH₂-) and the methylene group attached to the hydroxyl group (-CH₂-OH). The integration of these signals would confirm the number of protons in each environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 7.2 | Multiplet | 8H | Aromatic Protons |

| ~4.0 | Triplet | 2H | -N-CH₂- |

| ~3.8 | Triplet | 2H | -CH₂-OH |

| ~4.9 | Singlet | 1H | -OH |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The hydroxyl proton signal may be broad and its chemical shift is highly dependent on concentration and temperature.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The spectrum would show several signals in the aromatic region (typically δ 110-160 ppm) corresponding to the carbon atoms of the acridone core. The carbonyl carbon of the acridone system would appear significantly downfield (δ > 170 ppm). The two aliphatic carbons of the N-(2-hydroxyethyl) side chain would resonate in the upfield region of the spectrum (typically δ 50-70 ppm). rsc.orgpressbooks.pub The chemical shifts provide insight into the electronic environment of each carbon atom. pressbooks.pub

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| > 170 | C=O (Acridone) |

| ~140 - 115 | Aromatic Carbons |

| ~60 | -N-CH₂- |

| ~58 | -CH₂-OH |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be crucial for establishing the connectivity of the protons within the aromatic rings and for confirming the coupling between the two methylene groups in the hydroxyethyl (B10761427) side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. columbia.edu For instance, it would link the proton signal of the -N-CH₂- group to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). columbia.edu HMBC is instrumental in piecing together the entire molecular structure by connecting different fragments. columbia.edu For example, it would show a correlation between the protons of the -N-CH₂- group and the quaternary carbons of the acridone core, confirming the attachment point of the side chain to the nitrogen atom.

Carbon-13 (¹³C) NMR Spectroscopy

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. acdlabs.com In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). acdlabs.comresearchgate.net The mass analyzer then separates these ions based on their mass-to-charge ratio. The detection of a prominent peak corresponding to the expected molecular weight of the protonated molecule provides strong evidence for the successful synthesis of the target compound.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. rsc.org This high accuracy allows for the determination of the elemental composition of the molecule. rsc.org By comparing the experimentally measured exact mass with the calculated exact mass for the expected molecular formula (C₁₅H₁₃NO₂ for this compound), the molecular formula can be unequivocally confirmed. This is a critical step in the structural elucidation process, as it distinguishes the target compound from other isomers or compounds with the same nominal mass. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, also known as 10-(2-hydroxyethyl)acridin-9(10H)-one, this method provides critical insights into its molecular conformation, as well as the intermolecular forces that govern its crystal packing.

Studies have revealed that this compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.netnih.gov The crystal structure is organized into a supramolecular three-dimensional network. This intricate architecture is primarily dictated by a combination of hydrogen bonding and π-stacking interactions. researchgate.netnih.gov

The presence of the hydroxyethyl group is instrumental in the formation of the crystal lattice. The hydroxyl group (-OH) acts as a hydrogen-bond donor, while the carbonyl oxygen (C=O) and the nitrogen atom of the acridone ring can act as hydrogen-bond acceptors. These hydrogen bonds, along with weaker C—H⋯O interactions, link the molecules together.

Furthermore, the planar acridone ring system facilitates intermolecular π-stacking interactions, where the aromatic rings of adjacent molecules align face-to-face. The interplay between the strong, directional hydrogen bonds and the weaker, non-directional π-stacking interactions results in a densely packed and stable crystal structure. This is reflected in a significantly higher melting point for this compound compared to its analogue, 10-(2-chloroethyl)acridin-9(10H)-one, where the hydroxy group is replaced by a chlorine atom, leading to weaker intermolecular forces. researchgate.netnih.gov

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₃NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Supramolecular Structure | Three-dimensional network |

| Key Intermolecular Interactions | Hydrogen bonding, π-stacking |

Chiroptical Spectroscopy for Stereochemical Analysis

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are exceptionally sensitive to the stereochemical features of molecules, including their conformation and configuration. While this compound itself is not chiral, chiroptical techniques become highly relevant when studying its interactions with chiral environments or macromolecules, such as proteins or nucleic acids.

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the binding of small molecules like acridine (B1665455) derivatives to DNA and for elucidating the resulting structural changes in the DNA. mdpi.comrsc.org DNA itself is a chiral molecule and exhibits a characteristic CD spectrum in the UV region (typically 200-320 nm). The B-form of DNA, for instance, shows a positive band around 275-280 nm, associated with base stacking, and a negative band around 245 nm, related to the right-handed helicity of the duplex. mdpi.comunivr.it

When an achiral ligand, such as an acridine derivative, binds to the chiral DNA scaffold, an induced circular dichroism (ICD) signal can be observed in the absorption region of the ligand. mdpi.com This phenomenon arises from the asymmetric perturbation of the ligand's chromophore upon binding.

The nature of the changes in the DNA's intrinsic CD spectrum and the appearance of ICD signals provide valuable information about the binding mode:

Intercalation: Acridine derivatives, with their planar aromatic systems, are well-known DNA intercalators. researchgate.net Upon intercalation between DNA base pairs, significant changes in the DNA's CD spectrum are often observed. These can include an increase in the intensity of the positive band and the negative band, which is indicative of a stabilization of the B-DNA conformation and perturbations in the helical structure. mdpi.com

Groove Binding: Alternatively, the molecule might bind to the major or minor groove of the DNA. This mode of interaction typically results in smaller changes to the DNA's intrinsic CD spectrum compared to intercalation. mdpi.com

Studies on various acridine derivatives have demonstrated that their binding to calf-thymus DNA (ctDNA) leads to distinct perturbations in the DNA's B conformation. mdpi.com The analysis of these spectral changes allows researchers to infer the specific mode of interaction, which is crucial for understanding the compound's biological activity. mdpi.comnih.gov

Table 2: General CD Spectral Changes for Acridine Derivatives Interacting with DNA

| Spectral Feature | Observation upon Binding | Interpretation |

|---|---|---|

| Intrinsic DNA CD (245 nm) | Increased negative intensity | Perturbation of DNA helicity, often associated with intercalation |

| Intrinsic DNA CD (275 nm) | Increased positive intensity | Changes in base stacking, stabilization of B-form DNA |

| Induced CD (ICD) | Appearance of new signals in the ligand's absorption range | Asymmetric arrangement of the bound ligand, confirming interaction |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically used for the detection and characterization of chemical species that have unpaired electrons, such as free radicals. libretexts.orgwikipedia.org In the context of acridone chemistry, ESR can be employed to study radical intermediates that may form during chemical reactions, photochemical processes, or metabolic activation.

While specific ESR studies on this compound are not prominent in the literature, research on the core acridine structure provides a clear precedent for the utility of this technique. For example, the irradiation of acridine in solution has been shown to produce acridinyl radicals, which can be identified and characterized by their ESR spectra. researchgate.net The hyperfine structure observed in the ESR spectrum provides detailed information about the distribution of the unpaired electron's spin density over the molecule, allowing for the unambiguous identification of the radical structure. researchgate.net

The study of radical intermediates is critical because these transient species can be highly reactive and are often central to the compound's mechanism of action or degradation pathway. For instance, in biological systems, the enzymatic oxidation of a molecule can proceed via radical intermediates. nih.gov ESR spectroscopy, often in conjunction with spin trapping techniques, can capture and identify these short-lived radicals, providing mechanistic insights that are otherwise inaccessible. nih.gov Therefore, ESR remains a vital tool for investigating potential radical-mediated reaction pathways involving the acridone scaffold. researchgate.net

Computational and Theoretical Investigations of N 2 Hydroxyethyl Acridone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and potential chemical behavior of N-(2-Hydroxyethyl)acridone. These calculations are performed by solving the Schrödinger equation, albeit with approximations, for the molecular system.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. aps.org For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G*, can be used to optimize the ground state geometry. nih.govresearchgate.net This provides precise information on bond lengths, bond angles, and dihedral angles, confirming the planar acridone (B373769) core and the conformation of the N-(2-hydroxyethyl) substituent. researchgate.net

A key aspect of DFT studies is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdntb.gov.ua The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.gov

For acridone derivatives, the HOMO is typically localized on the electron-rich acridone ring system, while the LUMO is also distributed over this aromatic core. researchgate.netnih.gov The introduction of the N-(2-hydroxyethyl) group can subtly influence the energies of these orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov Theoretical calculations allow for the visualization of these orbitals and the quantification of their energy levels.

Table 1: Representative DFT-Calculated Electronic Properties of this compound

| Parameter | Representative Value | Description |

| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.1 eV | Energy difference between HOMO and LUMO |

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. aps.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate electronic structure information. researchgate.netmdpi.com

For this compound, ab initio calculations can be employed to refine the results obtained from DFT. While computationally more demanding, methods like MP2 can better account for electron correlation effects, which are important for accurately describing non-covalent interactions and electronic properties. researchgate.net These high-level calculations serve as a benchmark for DFT results and are crucial for systems where DFT might be less reliable. They can provide very precise predictions of geometries, vibrational frequencies, and electronic transition energies. mdpi.com

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. mdpi.com The NLO response of a molecule is determined by its hyperpolarizability. Computational methods can predict these properties, guiding the synthesis of new NLO materials. mdpi.com Acridone derivatives, with their extended π-conjugated systems, are promising candidates for NLO applications. researchgate.net

The NLO properties, such as the first (β) and second (γ) hyperpolarizabilities, of this compound can be calculated using quantum chemical methods. mdpi.commdpi.com The presence of the acridone core, which acts as an electron acceptor, combined with the potential for charge transfer, can lead to a significant NLO response. nih.gov Theoretical studies can systematically investigate how modifications to the molecular structure, such as the introduction of different substituents, would affect the hyperpolarizability values. metall-mater-eng.com A large calculated hyperpolarizability suggests that the material could be a promising candidate for NLO applications. mdpi.com

Table 2: Predicted Non-Linear Optical (NLO) Properties of this compound

| NLO Parameter | Predicted Value (esu) | Significance |

| First Hyperpolarizability (β) | 5.63 × 10-30 | Indicates potential for second-harmonic generation. mdpi.com |

| Second Hyperpolarizability (γ) | 62.27 × 10-36 | Relates to the third-order NLO response. mdpi.com |

Quantum chemical calculations can be used to determine various thermodynamic properties of this compound. These include the enthalpy of formation, entropy, and Gibbs free energy. These values are crucial for understanding the stability of the molecule and its potential to participate in chemical reactions. oecd.org

Furthermore, these methods can be used to calculate binding energies. For instance, the energy of the hydrogen bond formed by the hydroxyethyl (B10761427) group can be quantified. This is achieved by comparing the energy of the hydrogen-bonded complex with the energies of the individual molecules. Understanding these binding energies is important for predicting how the molecule will interact with its environment, such as solvents or biological receptors. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, and intermolecular and intramolecular interactions. uni-muenchen.dewisc.edu It provides a description of the molecule in terms of localized bonds and lone pairs, which aligns well with chemical intuition. wisc.eduaiu.edu

For this compound, NBO analysis can reveal key details about its electronic structure. nih.gov It can quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into antibonding orbitals, a phenomenon known as hyperconjugation. wisc.edu This analysis is particularly useful for understanding the nature of hydrogen bonds. For example, the interaction between the lone pair of the oxygen atom in the hydroxyl group of one molecule and the antibonding orbital of the O-H bond in another can be quantified. nih.gov The stabilization energy (E(2)) derived from second-order perturbation theory within the NBO framework provides a measure of the strength of these interactions. wisc.edu

Thermodynamic Property Calculations (e.g., binding energies, stability)

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations are excellent for understanding the properties of a single molecule or a small cluster of molecules, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. nih.gov MD simulations model the movement of atoms and molecules based on a force field, which is a set of empirical energy functions.

Molecular Docking Studies for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as an acridone derivative, and its biological target, typically a protein or enzyme.

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the available literature, research on closely related N-substituted acridone derivatives provides significant insights into potential binding modes. For instance, studies on N-substituted acridone-2-carboxamides and N-substituted acetamido derivatives of acridone have identified the AKT kinase as a key target in breast cancer. nih.govamazonaws.comresearchgate.net Docking simulations revealed that these acridone derivatives can bind effectively within the active site of the AKT enzyme. nih.govamazonaws.com

In a study of N-acylhydrazone derivatives of acridone, docking simulations were performed against the subunit GyrB of DNA gyrase from Staphylococcus aureus. The results indicated that the acridone moiety engages in crucial hydrophobic interactions with amino acid residues such as Ile85, Ile102, and Ile175, while the carbonyl group of the acridone ring forms a hydrogen bond with Gly85. arabjchem.org Similarly, docking studies of acridone-triazole derivatives against acetylcholinesterase showed π–π interactions between the acridone moiety and Trp84. rsc.org

These findings suggest a common binding pattern for the acridone scaffold. The planar aromatic rings are crucial for establishing π–π stacking and hydrophobic interactions within the target's binding pocket, while the carbonyl group at position 9 often acts as a hydrogen bond acceptor. The N-10 substituent, in this case, the 2-hydroxyethyl group, plays a significant role in modulating the compound's physicochemical properties and can form additional specific interactions, such as hydrogen bonds, with the receptor, thereby influencing binding affinity and selectivity. derpharmachemica.com

Table 1: Summary of Molecular Docking Interactions for Acridone Derivatives

| Acridone Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| N-acylhydrazones | DNA Gyrase (GyrB) | Ile85, Ile102, Ile175, Gly85 | Hydrophobic, Hydrogen Bond | arabjchem.org |

| Acridone-triazoles | Acetylcholinesterase | Trp84, Phe330, Ser122 | π–π Stacking, Hydrogen Bond | rsc.org |

| Amide Derivatives | Aminopeptidase N | Glu389, Tyr477, Met354 | Not Specified | jppres.com |

| N-substituted Acetamides | AKT Kinase | Not Specified | Binding in Active Site | amazonaws.com |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. ajsp.net These models are essential tools in drug design for predicting the activity of new compounds and optimizing lead structures.

Several QSAR studies have been conducted on various series of acridone derivatives to elucidate the structural requirements for their cytotoxic activity. researchgate.netderpharmachemica.comscialert.net For example, a QSAR study on 2-methoxy acridones identified that the flexibility of the substituent sidechain at the N10 position enhances cytotoxic potency. scialert.net Another 3D-QSAR study on cytotoxic acridones highlighted that a larger alkyl group at the N10-position is favorable for activity. derpharmachemica.com

A common approach involves using multiple linear regression to build models based on descriptors such as lipophilicity (logP), polar surface area, and molar refractivity. researchgate.net One such model for DNA binding of acridone derivatives yielded a high correlation coefficient (r² of 0.847). researchgate.net For this compound, the presence of the hydroxyl group in the side chain would significantly influence descriptors like logP and topological polar surface area (TPSA), which are often positively correlated with biological activity in QSAR models for related heterocyclic compounds. ajsp.net

Field-based and Atom-based 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have also been applied. scirp.orgresearchgate.net These studies generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. For acridone derivatives, the carbonyl oxygen and the nitrogen atom at the N10-position are often identified as favorable regions for hydrogen bond acceptor and donor interactions, respectively. derpharmachemica.com The 2-hydroxyethyl group of this compound, with its terminal hydroxyl, is well-positioned to interact favorably with a hydrogen bond donor or acceptor field in a receptor site, a feature that can be quantitatively captured in such models.

Table 2: Key Descriptors Used in QSAR Models of Acridone Derivatives

| QSAR Model Type | Key Descriptors | Finding | Reference |

| 2D-QSAR | logP, Polar Surface Area, Molar Refractivity | Correlated with DNA binding and cytotoxicity | researchgate.net |

| 2D-QSAR | Flexibility of N10 sidechain, Number of sulfur atoms | Flexibility enhances cytotoxicity; sulfur is detrimental | scialert.net |

| 3D-QSAR (Atom-based) | AHRRR (Acceptor, Hydrophobic, 3 Aromatic Rings) | High correlation for cytotoxicity against HL-60 cells | derpharmachemica.com |

| 3D-QSAR (Field-based) | Gaussian-based fields | Larger N10-alkyl group and carbonyl oxygen are favorable | derpharmachemica.com |

| Topomer CoMFA | Steric and Electrostatic Fields | Used to optimize potency of N-substituted acridones | scirp.org |

Chemometric Approaches for Data Analysis and Correlation

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. Techniques like Principal Component Analysis (PCA) and Factor Analysis (FA) are employed to reduce the dimensionality of complex datasets and identify underlying patterns and correlations. researchgate.netingentaconnect.comnih.gov

In the context of acridone derivatives, chemometric methods have been used to model relationships between molecular structural descriptors and biological properties, such as the ability to bind noncovalently to DNA. researchgate.netingentaconnect.com In one study, factor analysis was performed on a set of acridinone (B8587238) derivatives, successfully extracting key factors that explained 84.5% of the total variance in the data. researchgate.netingentaconnect.com The most significant descriptors identified were related to lipophilicity and quantum-chemical parameters. researchgate.netingentaconnect.com Such analyses allow for the classification of compounds based on their interaction with DNA, which is a primary mechanism of action for many anticancer acridones. researchgate.net

Metabolomics studies combined with chemometrics have also provided insights into the mechanisms of acridone derivatives. nih.gov By treating cancer cells with an acridone derivative and analyzing the resulting metabolic fingerprints with UPLC/Q-TOF MS, researchers can identify significant changes in metabolite levels. Subsequent PCA and orthogonal partial least squares discriminant analysis (OPLS-DA) of the data can reveal the metabolic pathways perturbed by the compound, offering clues to its mode of action. nih.gov For this compound, such an approach could pinpoint specific metabolic shifts related to its cellular activity.

Hückel Theory Calculations for Regioselectivity Prediction in Synthetic Reactions

Hückel Molecular Orbital (HMO) theory is a simplified quantum mechanical method used to determine the energies of molecular orbitals of π-electrons in conjugated hydrocarbon systems. wikipedia.orglibretexts.org Although it is a relatively simple method, it provides valuable qualitative insights into the electronic structure and reactivity of planar, conjugated molecules like acridone. wikipedia.orglibretexts.orgmit.edu

The acridone core is a conjugated system, and HMO theory can be used to calculate the π-electron density at each atom and the frontier molecular orbitals (HOMO and LUMO). mit.eduufg.br These calculations are particularly useful for predicting the regioselectivity of electrophilic and nucleophilic substitution reactions. For example, the positions with the highest electron density are predicted to be the most reactive towards electrophiles.

While specific HMO calculations for this compound are not readily found in recent literature, the principles of the theory can be applied to the acridone scaffold. The theory treats the π-system independently of the σ-framework. libretexts.org The introduction of the N-10 substituent, while not part of the π-system itself, can influence the electronic properties through inductive effects, which would be considered in more advanced computational methods like Density Functional Theory (DFT). ias.ac.inresearchgate.net DFT and other modern computational methods are now more commonly used to provide more accurate predictions of regioselectivity in synthetic reactions, such as C-H activation and annulation, to build complex polycyclic structures from acridone precursors. acs.orgnih.gov Nevertheless, Hückel theory remains a powerful educational tool for understanding the fundamental electronic properties that govern the reactivity of the acridone ring system. wikipedia.org

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of N-Substituent Modifications on Molecular Interactions

The nature of the substituent at the N-10 position of the acridone (B373769) scaffold plays a pivotal role in defining the compound's biological profile.

The length and branching of the alkyl chain attached to the nitrogen of the acridone core significantly influence the biological activity of the resulting derivatives. Studies on various N-alkylated acridones have demonstrated that the potency of these compounds can be finely tuned by modifying the length of the N-alkyl side chain. For instance, in a series of N10-substituted acridones, those with a butyl spacer (a four-carbon chain) exhibited more promising anticancer and multidrug resistance reversal activity compared to analogues with a propyl spacer (a three-carbon chain). researchgate.net This suggests that an optimal chain length is crucial for effective interaction with the biological target.

The introduction of branching in the alkyl chain also has a discernible effect. The steric profile of substituents can directly impact the antiproliferative profile of acridine (B1665455) scaffolds. mdpi.com For example, the position of branching on the alkyl chain can influence polymer packing and stacking conformation, which in turn affects properties like hole mobilities in polymer thin-film transistors. nih.gov While direct studies on the branching of the hydroxyethyl (B10761427) moiety of N-(2-Hydroxyethyl)acridone are not extensively detailed in the provided results, the general principles of SAR suggest that such modifications would alter the steric bulk and flexibility of the N-substituent, thereby affecting its fit within a receptor's binding pocket. The hydrophobic interactions between the alkyl chain and the target protein are also a key factor. researchgate.net An increase in the hydrophobic chain length can enhance the compacting efficiency of molecules. researchgate.net

The following table summarizes the effect of N-alkyl chain length on the activity of acridone derivatives:

| Compound Series | Alkyl Chain Length | Observed Activity | Reference |

| N10-substituted-4-methyl acridones | Propyl (3 carbons) | Less potent | researchgate.net |

| N10-substituted-4-methyl acridones | Butyl (4 carbons) | More potent anticancer and MDR reversal activity | researchgate.net |

| N-alkylmorpholine derivatives | C12 to C16 | Highest bactericidal effects | chemrxiv.org |

| N-alkylmorpholine derivatives | < C5 | Inactive | chemrxiv.org |

The terminal hydroxyl group of the N-(2-hydroxyethyl) moiety is a key functional group that can participate in crucial hydrogen bonding interactions with biological targets. nih.gov Its presence and derivatization significantly influence the compound's activity.

The hydroxyl group can be derivatized to form various esters, ethers, or other functional groups, leading to changes in polarity, solubility, and binding affinity. For example, the intermediate N10-(2-hydroxyethyl)acridone has been used as a precursor to synthesize acridone-drug conjugates by condensing it with drugs like ibuprofen (B1674241), (S)-naproxen, and acetylsalicylic acid. rsc.org This derivatization strategy aims to combine the properties of the acridone scaffold with those of other therapeutic agents.

Furthermore, the hydroxyl group can be replaced with other functionalities. For instance, N10-substituted acridones with a terminal tertiary amino group on the alkyl side chain have been synthesized and evaluated for their anticancer and multidrug resistance reversal properties. researchgate.net The presence of a cationic amino group can enhance interactions with negatively charged residues in a binding pocket. researchgate.net

Derivatization of the hydroxyl group can also be used for analytical purposes. For instance, 9-(2-Hydroxyethyl)acridone can be reacted to form a fluorescent derivative for the determination of amino compounds. researchgate.net

The table below illustrates examples of derivatization of the terminal hydroxyl group:

| Starting Material | Derivatization | Resulting Compound/Application | Reference |

| This compound | Condensation with Ibuprofen | Acridone-ibuprofen conjugate | rsc.org |

| This compound | Condensation with (S)-Naproxen | Acridone-(S)-naproxen conjugate | rsc.org |

| This compound | Condensation with Acetyl Salicylic (B10762653) Acid | Acridone-acetyl salicylic acid conjugate | rsc.org |

| This compound | Reaction with N,N'-carbonyldiimidazole | Fluorescent derivatization reagent for amines | researchgate.net |

Introducing additional functional groups onto the N-chain of acridone derivatives can significantly modulate their biological activity by altering their physicochemical properties and introducing new interaction points with biological targets. These modifications can influence factors such as solubility, lipophilicity, and the ability to form hydrogen bonds or electrostatic interactions.

For instance, the incorporation of a piperazine (B1678402) ring or tryptophan moieties into the N-chain of acridone derivatives has been shown to yield compounds with potent inhibitory activity against MARK4 kinase. nih.gov Specifically, amide derivatives of piperazine and tryptophan were found to be more potent than simple N-alkylated derivatives. nih.gov This suggests that the introduction of these larger, more complex functional groups can lead to more favorable interactions within the kinase's active site.

The introduction of a tertiary amino group at the terminal end of the N-alkyl side chain is another important modification. Studies on N10-substituted-4-methyl acridones revealed that a side chain with a terminal tertiary cationic amino group is a key structural feature for anti-proliferative activity. researchgate.net The presence of this group can facilitate electrostatic interactions with the biological target.

The following table provides examples of the effects of introducing additional functional groups on the N-chain:

| Acridone Derivative Type | Additional Functional Group | Observed Effect on Activity | Reference |

| Amide derivatives | Piperazine ring | Potent MARK4 kinase inhibition | nih.gov |

| Amide derivatives | Tryptophan | Potent MARK4 kinase inhibition | nih.gov |

| N10-substituted-4-methyl acridones | Terminal tertiary amino group | Important for anti-proliferative activity | researchgate.net |

| Acridone derivatives | Triphenylamine | Intramolecular charge transfer, tuneable aggregation-induced emission | rsc.org |

Role of Terminal Hydroxyl Group and its Derivatization

Impact of Acridone Core Substitutions on Mechanistic Activity

Substitutions on the tricyclic acridone core are a critical determinant of the compound's mechanistic activity, influencing its electronic properties and steric interactions with biological targets.

The position of substituents on the acridone ring system has a profound impact on the biological activity of the resulting derivatives. The electronic nature of these substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the molecule's interaction with its target.

For instance, in the context of antiproliferative activity, the presence of strong electron-donating groups at position 2 and weak electron-withdrawing groups at position 6 of the acridone core has been associated with a considerable increase in activity. mdpi.com Conversely, for certain acridone derivatives designed as acetylcholinesterase inhibitors, substitutions at positions 2 or 4 with methoxy (B1213986), chlorine, or bromine groups led to a loss of activity. rsc.org This highlights the target-specific nature of these positional effects.

In another study, 4-fluoro substituted acridones were found to be more potent than their 2-fluoro substituted counterparts against a non-small cell lung cancer cell line. researchgate.net This demonstrates that even the same substituent can have different effects depending on its location on the acridone core. Furthermore, for a series of acridone derivatives targeting various cancer cell lines, those with an electron-donating group at the 7- or 8-position were more active, possibly due to more effective DNA interaction. rsc.org

The electronic properties of substituents also play a role in the optical properties of acridone derivatives. The introduction of strong electron-acceptor groups like cyano, sulfone, and sulfonamide at the C-2 position of a 7,9-diaminoacridine scaffold can induce a red-shift in the absorption and emission bands. acs.org

The table below summarizes the positional effects of substituents on the acridone core:

| Position of Substituent | Type of Substituent | Effect on Activity | Target/Application | Reference |

| Position 2 | Strong electron-donating group | Increased antiproliferative activity | Cancer cells | mdpi.com |

| Position 6 | Weak electron-withdrawing group | Increased antiproliferative activity | Cancer cells | mdpi.com |

| Positions 2 or 4 | Methoxy, Chlorine, Bromine | Loss of activity | Acetylcholinesterase inhibition | rsc.org |

| Position 4 | Fluoro | More potent than 2-fluoro substitution | Non-small cell lung cancer | researchgate.net |

| Positions 7 or 8 | Electron-donating group | More active | Cancer cells (DNA interaction) | rsc.org |

| Position 2 | Cyano, Sulfone, Sulfonamide | Red-shift in absorption/emission | Fluorescent dyes | acs.org |

The steric and electronic properties of substituents on the acridone core are fundamental to their interaction with biological receptors and targets. These properties dictate the binding affinity, selectivity, and ultimately the biological activity of the compounds.

Steric Effects: The size and shape of substituents can significantly influence how a molecule fits into the binding site of a target protein. Bulky substituents can create steric hindrance, preventing optimal binding. For example, derivatives with bulky substituents such as methoxy (OCH3), nitro (NO2), and dimethylamino (N(CH3)2) at certain positions on the acridone core have shown a drastic decrease in antiproliferative activity. mdpi.com This indicates that the steric profile of the substituents at these positions directly impacts the compound's efficacy. The planarity of the acridone ring system is crucial for its ability to intercalate into DNA, a common mechanism of action for many acridone derivatives. rsc.org Substituents that disrupt this planarity can diminish this activity.

Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, alters the electron distribution within the acridone ring system. This, in turn, affects the strength of non-covalent interactions with the target, such as hydrogen bonds and cation-π interactions. nih.gov Electron-donating groups, for instance, can increase the electron density of the aromatic system, potentially enhancing cation-π interactions with positively charged residues in a receptor. Conversely, electron-withdrawing groups can make the acridone core more electrophilic, which can be important for certain enzymatic reactions or interactions. The introduction of polar substituents like hydroxyl (-OH), amino (-NH2), and methoxy (-OCH3) can facilitate effective adsorption and the formation of stable complexes with metal surfaces, which is relevant for applications such as corrosion inhibition. researchgate.net

In the context of developing fluorescent probes, the combination of electron-donating (amino) and electron-accepting (sulfonamide) groups on the acridone core can create a "push-pull" π-electron system, leading to desirable shifts in absorption and emission spectra. acs.org

The following table provides a summary of the steric and electronic effects of substituents:

| Effect | Description | Example | Reference |

| Steric Hindrance | Bulky groups prevent optimal binding. | Bulky groups like OCH3, NO2, and N(CH3)2 decrease antiproliferative activity. | mdpi.com |

| Planarity | A planar acridone core is often required for DNA intercalation. | The unique planar ring structure allows acridone derivatives to act as DNA intercalators. | rsc.org |

| Cation-π Interactions | Electron-donating groups can enhance interactions with cationic residues. | The interaction between cations and aromatic π-systems is a key non-covalent force. | nih.gov |

| "Push-Pull" System | Combination of electron-donating and accepting groups alters optical properties. | Amino (donor) and sulfonamide (acceptor) groups on the acridone core create a red-shift in fluorescence. | acs.org |

| Polar Interactions | Polar substituents can facilitate adsorption and complex formation. | Groups like -OH, -NH2, and -OCH3 aid in binding to metal surfaces. | researchgate.net |

Role of Planarity and Aromaticity in Molecular Interactions

The acridone scaffold, the core of this compound, is a defining feature that dictates its molecular interactions. The planarity and aromaticity of this tricyclic system are fundamental to its biological activities. rsc.org Aromatic compounds are characterized by a cyclic, planar structure with a delocalized π-electron system, which confers enhanced stability. wikipedia.org For a molecule to be aromatic, it must be cyclic, planar, fully conjugated, and possess 4n+2 π electrons, according to Hückel's Rule. libretexts.orglibretexts.org

The planar nature of the acridone ring system allows it to effectively interact with other planar biological structures, most notably through a process called intercalation, where it inserts itself between the base pairs of DNA. rsc.orgmdpi.com This interaction is a hallmark of many acridine and acridone derivatives and is a primary mechanism for their observed biological effects. researchgate.net The aromatic character of the molecule facilitates π-π stacking interactions, where the electron-rich π systems of the acridone and the DNA bases overlap, further stabilizing the complex. wikipedia.org

Correlation of Molecular Features with Specific Mechanistic Pathways

Relationship between Molecular Volume and Binding Site Selectivity

The molecular volume of acridone derivatives, including this compound, plays a significant role in determining their selectivity for different biological binding sites. rsc.org Larger molecular volumes can sterically hinder a molecule's entry into smaller binding pockets, thereby conferring selectivity for larger ones. rsc.org

A pertinent example is the design of acridone-based selective COX-2 inhibitors. By conjugating this compound with non-steroidal anti-inflammatory drugs (NSAIDs), researchers have created derivatives with significantly larger molecular volumes. rsc.org This increased size is thought to prevent their entry into the smaller COX-1 binding site (approximately 316 ų) while allowing them to fit into the larger COX-2 binding site (approximately 394 ų). rsc.org This principle of size-based selectivity is a key strategy in rational drug design.

Interactive Table: Molecular Volume and COX Enzyme Selectivity of Acridone Derivatives

| Compound | Molecular Volume (ų) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 |

|---|---|---|---|---|

| Ibuprofen | 155-214 | >100 | 1.89 | >52.9 |

| (S)-Naproxen | 155-214 | 12.5 | 1.25 | 10 |

| Acridone-ibuprofen conjugate (113a) | 353-412 | 74.1 | 0.67 | 110.6 |

| Acridone-(S)-naproxen conjugate (113b) | 353-412 | >100 | 0.98 | >102 |

Data sourced from a 2017 study on acridine/acridone analogues. rsc.org

Structural Determinants for DNA Intercalation Efficacy

The efficacy of DNA intercalation by acridone derivatives is highly dependent on specific structural features. The planarity of the tricyclic acridone ring system is the most critical determinant, allowing it to slip between the stacked base pairs of the DNA double helix. rsc.orgmdpi.com

Beyond simple planarity, the nature and position of substituents on the acridone ring can significantly modulate intercalation affinity and sequence selectivity. The addition of side chains can enhance binding through various non-covalent interactions. For instance, positively charged groups on a side chain can form electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, anchoring the molecule and stabilizing the intercalated complex. usp.br

SAR for Enzyme Inhibition Specificity (e.g., topoisomerase I/II, kinases)

The structure-activity relationships of acridone derivatives as enzyme inhibitors are a subject of extensive research, particularly concerning topoisomerases and kinases. rsc.org Many acridine and acridone derivatives function as "topoisomerase poisons," stabilizing the transient enzyme-DNA cleavage complex and leading to DNA strand breaks. mdpi.com

Topoisomerase Inhibition:

The ability of acridone derivatives to inhibit topoisomerases is closely linked to their DNA intercalating properties. rsc.org By binding to DNA, they can interfere with the enzyme's function. The specificity for topoisomerase I versus topoisomerase II can be influenced by the substituents on the acridone ring. For example, certain side chains can introduce interactions that favor binding to one isoform over the other. mdpi.comresearchgate.net Some acridine derivatives have been identified as dual inhibitors of both topoisomerase I and II. acs.org

Kinase Inhibition:

The acridone scaffold has also been explored for its potential as a kinase inhibitor. Kinases have an ATP-binding pocket that can be targeted by small molecules. While not as extensively studied for this compound itself, other acridone derivatives have been shown to inhibit various kinases. acs.org The design of such inhibitors often involves modifying the acridone core with substituents that can form specific hydrogen bonds and other interactions within the ATP-binding site of the target kinase. acs.org The selectivity for different kinases is a significant challenge and is highly dependent on the detailed molecular interactions governed by the substituent groups.

Interactive Table: Examples of Acridine/Acridone Derivatives and Their Enzyme Inhibition

| Compound/Derivative Class | Target Enzyme(s) | Key Structural Features for Activity |

|---|---|---|

| Amsacrine (m-AMSA) | Topoisomerase II | An anilino side chain at the 9-position of the acridine ring. rsc.org |

| Triazoloacridone (C-1305) | Topoisomerase I/II | A triazole ring fused to the acridone system. rsc.org |

| Thiazolidinone-acridines | Topoisomerase I and II | A thiazolidinone moiety attached to the acridine ring. rsc.org |

Mechanistic Investigations of Molecular Interactions in Vitro and in Silico

Interactions with Nucleic Acids

The planar structure of acridone (B373769) derivatives, including N-(2-Hydroxyethyl)acridone, allows them to interact with nucleic acids through various mechanisms, influencing crucial cellular processes. These interactions are fundamental to their biological activities.

DNA Intercalation Mechanisms and Binding Affinities

Acridine (B1665455) and its derivatives are well-known for their ability to insert their planar ring system between the base pairs of double-stranded DNA, a process known as intercalation. rsc.orgresearchgate.net This interaction is primarily driven by hydrophobic forces and leads to a distortion of the DNA helix, which can interfere with DNA replication and transcription, ultimately causing cell death. researchgate.netresearchgate.net The binding affinity of these compounds to DNA can be quantified by a binding constant (K). For instance, a derivative of acridine showed a strong interaction with calf thymus DNA (ctDNA) with a binding constant value of K = 2.0 × 10³ M⁻¹. rsc.org The efficiency of intercalation and the resulting biological activity are influenced by the nature and position of substituents on the acridine core. researchgate.net

G-Quadruplex DNA Stabilization and Recognition

In addition to duplex DNA, acridone derivatives can interact with and stabilize G-quadruplex (G4) DNA structures. nih.govresearchgate.net G-quadruplexes are four-stranded nucleic acid structures formed in guanine-rich sequences, which are found in important regions of the genome, such as telomeres and gene promoter regions. nih.govnii.ac.jpnih.gov The stabilization of G4 structures by small molecules can inhibit the activity of enzymes like telomerase and regulate gene expression, making them attractive targets for therapeutic intervention. researchgate.netnih.gov The interaction with G4 DNA is often achieved through π-π stacking between the planar aromatic surface of the acridone and the G-tetrads of the quadruplex. researchgate.net Some non-planar ligands have also been shown to bind to the grooves of G-quadruplexes. researchgate.net The selectivity for G-quadruplex DNA over duplex DNA is a critical factor in the development of targeted therapies. nih.gov For example, a small molecule was reported to bind to the BCL-2 G4 with a dissociation constant (Kd) of approximately 1.6 µM, showing specificity over other G4s and duplex DNA. nii.ac.jp

Inhibition Mechanisms of Topoisomerase Enzymes (Type I and II)

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes by catalyzing the breaking and rejoining of DNA strands. tandfonline.comnih.gov Acridone derivatives can act as topoisomerase inhibitors, which are classified into two main categories: topoisomerase poisons and catalytic inhibitors. nih.gov

Topoisomerase Poisons: These agents stabilize the transient covalent complex formed between the topoisomerase enzyme and DNA. tandfonline.com This stabilization prevents the religation of the cleaved DNA strand(s), leading to the accumulation of DNA breaks and subsequent cell death. tandfonline.comusp.br Amsacrine, a well-known acridine derivative, is a topoisomerase II poison. rsc.orgnih.gov